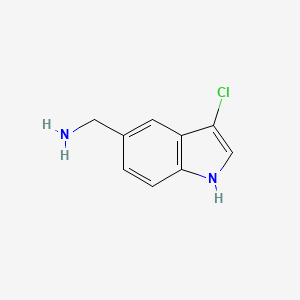
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 1-chloroisoquinolin-6-yloxy moiety, making it a subject of study for its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the 1-chloroisoquinolin-6-yloxy intermediate: This step involves the chlorination of isoquinoline to form 1-chloroisoquinoline, followed by its reaction with an appropriate hydroxylating agent to introduce the oxy group.
Cyclohexylation: The intermediate is then reacted with cyclohexanol under suitable conditions to form the cyclohexyl derivative.
Acetylation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide: A closely related compound with similar structural features.
Other isoquinoline derivatives: Compounds with the isoquinoline core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
923021-63-0 |
|---|---|
Formule moléculaire |
C17H19ClN2O2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-[4-(1-chloroisoquinolin-6-yl)oxycyclohexyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(21)20-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)8-9-19-17(16)18/h6-10,13-14H,2-5H2,1H3,(H,20,21) |
Clé InChI |
GAQBURIHZVYOQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC(CC1)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B8710060.png)
![1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8710066.png)







![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)


